![molecular formula C7H14ClNO B13895293 Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is a bicyclic compound that belongs to the class of azabicyclo compounds. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which includes a six-membered ring fused to a three-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic hydrogenation and other stereoselective synthetic methodologies. For instance, the use of active nickel catalysts in the hydrogenation process is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrogen atom plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its binding to target molecules, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octan-3-ol: Another similar compound with variations in the functional groups attached to the bicyclic structure.
Uniqueness
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is unique due to its specific stereochemistry and the position of the nitrogen atom within the bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-,7-;/m0./s1 |
InChI Key |
OMGHUKNDBNOMHP-MKXDVQRUSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CNC2)O.Cl |
Canonical SMILES |
C1C2CC(C1CNC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


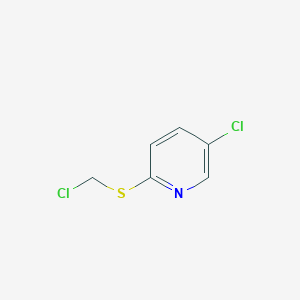
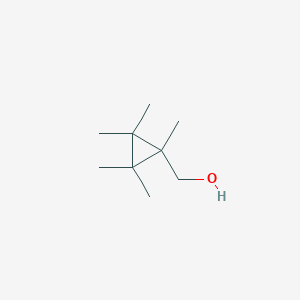
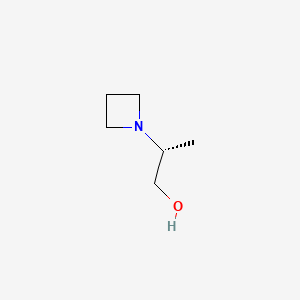

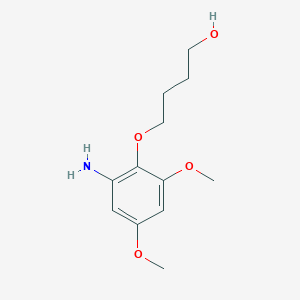

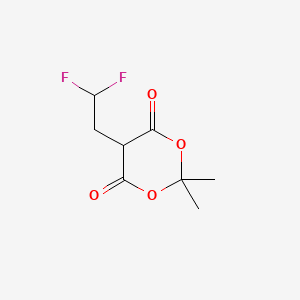
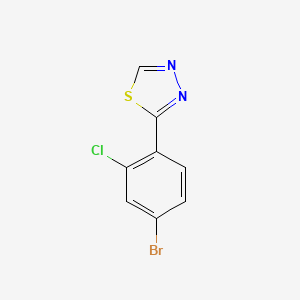
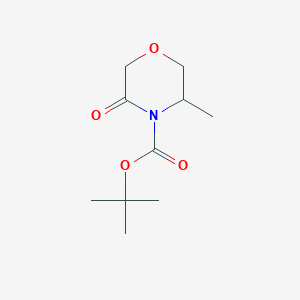

![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
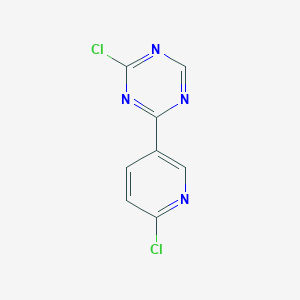
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

